molecular formula C19H24N2OS B5808050 4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline

4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline

Cat. No. B5808050
M. Wt: 328.5 g/mol
InChI Key: ZTSZNHMSQXKLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline, also known as TQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TQ is a quinoline derivative that has shown promising results in various scientific research studies due to its unique chemical structure.

Mechanism of Action

4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). 4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline also activates various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline also exhibits antioxidant effects by scavenging free radicals and reducing oxidative stress. 4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline has been shown to exhibit anticancer effects by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline has been extensively studied, and its biological effects have been well characterized. However, 4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline also has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. 4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline can also exhibit cytotoxic effects at high concentrations, which can limit its use in cell culture experiments.

Future Directions

There are several future directions for the study of 4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline. One potential direction is the development of 4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline derivatives that exhibit improved solubility and bioavailability. Another potential direction is the study of 4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline in combination with other compounds for the treatment of various diseases. Additionally, the study of 4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline in animal models and clinical trials is needed to further evaluate its potential therapeutic applications.
In conclusion, 4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline is a synthetic compound that has shown promising results in various scientific research studies. Its unique chemical structure and biological effects make it a potential candidate for the treatment of various diseases. Further research is needed to fully evaluate its potential therapeutic applications.

Synthesis Methods

4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline can be synthesized using a variety of methods, including the reaction of 2-chloro-4,6,8-trimethylquinoline with 2-mercaptoacetic acid and 1-piperidinyl-2-ketone. This reaction results in the formation of 4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline as a yellow crystalline solid. The purity of 4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline can be improved using various purification techniques, including recrystallization and column chromatography.

Scientific Research Applications

4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

1-piperidin-1-yl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-13-9-15(3)19-16(10-13)14(2)11-17(20-19)23-12-18(22)21-7-5-4-6-8-21/h9-11H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSZNHMSQXKLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)SCC(=O)N3CCCCC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidin-1-yl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylethanone

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